Cas no 13358-11-7 (4,7-Ethano-1H-isoindole-1,3(2H)-dione,2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)-)

4,7-Ethano-1H-isoindole-1,3(2H)-dione,2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)- structure
13358-11-7 structure
Product Name:4,7-Ethano-1H-isoindole-1,3(2H)-dione,2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)-
CAS-nummer:13358-11-7
MF:C22H35NO2
MW:345.518806695938
CID:188050
PubChem ID:25911
Update Time:2025-04-19

4,7-Ethano-1H-isoindole-1,3(2H)-dione,2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4,7-Ethano-1H-isoindole-1,3(2H)-dione,2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)-
    • 4,7-Ethano-1H-isoindole-1,3(2H)-dione,2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4-methyl-7-(1-meth...
    • Synepirin 500
    • 2-(2-ethylhexyl)-4-methyl-7-(propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
    • bicyclo(2.2.2)oct-5-ene-2,3-dicarboximide, n-(2-ethylhexyl)-1-isopropyl-4-methy
    • N-(2-Ethylhexyl)-1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarbimide
    • N-(2-Ethylhexyl)-1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboximide
    • 7-Ethano-1H-isoindole-1, 3(2H)-dion, 2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethy4
    • 4,7-Ethano-1H-isoindole-1,3(2H)-dione, 2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)-
    • SCHEMBL3712610
    • 13358-11-7
    • AI3-26991
    • UNII-2A5S1H7FO1
    • NS00123610
    • N-(2-Ethylhexyl)-1-isopropyl-4-methylbiclyclo[2:2:2]oct-5-ene-2,3-dicarboximide
    • 2A5S1H7FO1
    • Bicyclo(2.2.2)oct-5-ene-2,3-dicarboximide, N-(2-ethylhexyl)-1-isopropyl-4-methyl-
    • DTXSID9042176
    • 4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
    • N-(2-Ethylhexyl)-1-isopropyl-4-methylbiclyclo(2:2:2)oct-5-ene-2,3-dicarboximide
    • AI 3-26991
    • Inchi: 1S/C22H35NO2/c1-6-8-9-16(7-2)14-23-19(24)17-18(20(23)25)22(15(3)4)12-10-21(17,5)11-13-22/h10,12,15-18H,6-9,11,13-14H2,1-5H3
    • InChI-sleutel: MVKYQJHRHHQPDM-UHFFFAOYSA-N
    • LACHT: O=C1C2C(C(N1CC(CC)CCCC)=O)C1(C)C=CC2(C(C)C)CC1

Berekende eigenschappen

  • Exacte massa: 345.26695
  • Monoisotopische massa: 345.267
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 7
  • Complexiteit: 581
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 37.4A^2
  • XLogP3: 5.8

Experimentele eigenschappen

  • Dichtheid: 1.037
  • Kookpunt: 445.7°Cat760mmHg
  • Vlampunt: 166.5°C
  • Brekindex: 1.518
  • PSA: 37.38
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